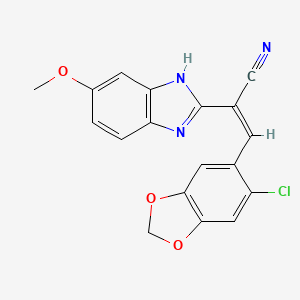![molecular formula C20H23ClN4O2 B5327267 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling and is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream pathways involved in B-cell proliferation and survival. This leads to the induction of apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in B-cell malignancy cells, leading to the induction of apoptosis. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that promote B-cell proliferation and survival. This compound has also been shown to modulate the immune microenvironment in B-cell malignancies, leading to enhanced anti-tumor immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has been shown to be effective in preclinical models of B-cell malignancies and has the potential to be used in combination with other therapeutic agents. However, this compound has some limitations, including potential off-target effects and the need for further optimization of dosing and treatment schedules.
Direcciones Futuras
There are several future directions for the development of 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other therapeutic agents.
3. Development of biomarkers to identify patients who are most likely to benefit from treatment with this compound.
4. Investigation of the potential use of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.
5. Further optimization of the dosing and treatment schedules of this compound to maximize its therapeutic potential.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of 2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide involves a series of chemical reactions that result in the formation of the final compound. The synthesis method has been described in detail in the literature, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cell malignancy cell lines. In vivo studies have demonstrated that this compound inhibits tumor growth in xenograft models of B-cell malignancies.
Propiedades
IUPAC Name |
2-[[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-7-5-15(6-8-16)13-24-9-11-25(12-10-24)14-19(26)23-18-4-2-1-3-17(18)20(22)27/h1-8H,9-14H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYKQNCEJFEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aR*)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5327188.png)
![2'-butyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5327195.png)
![N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-oxopropyl]biphenyl-4-amine](/img/structure/B5327215.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-5-phenyl-3-isoxazolecarboxamide dihydrochloride](/img/structure/B5327232.png)
![2-[(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5327240.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5327241.png)
![methyl 5-(2-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327247.png)
![N-methyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5327253.png)
![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5327280.png)
![N-methyl-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N-phenylethanediamide](/img/structure/B5327281.png)
![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)